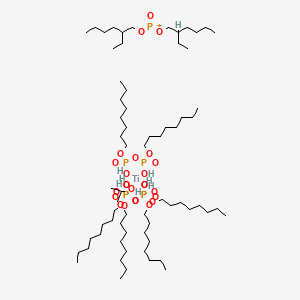
Titanate(3-), (P,P-dioctyl diphosphato(2-)-O'')bis(P,P-dioctyl diphosphato(2-)-O'',O'''')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) is a complex chemical compound known for its unique properties and applications. This compound is primarily used as a coupling agent to enhance the dispersion of inorganic fillers in polymer systems such as polyethylene (PE) and polypropylene (PP). It modifies the surface of filler particles, allowing for increased filler content while maintaining the mechanical properties of the polymer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) involves the reaction of titanium alkoxides with P,P-dioctyl diphosphate and bis(2-ethylhexyl) phosphonate. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to ensure consistent quality and yield. The process typically includes the following steps:
Mixing: The reactants are mixed in a reactor under controlled conditions.
Reaction: The mixture is heated to the required temperature to initiate the reaction.
Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.
Packaging: The final product is packaged for distribution and use in various applications.
化学反应分析
Types of Reactions
Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, toluene). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized forms of the compound, while substitution reactions may yield derivatives with different functional groups .
科学研究应用
Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) involves its ability to form molecular bridges at the interface between inorganic fillers and polymers. This interaction enhances the dispersion of fillers in the polymer matrix, leading to improved mechanical properties and processability. The compound reacts with hydroxyl groups and free protons on the inorganic surface, forming organic monomolecular layers that bond with the polymer .
相似化合物的比较
Similar Compounds
Silane Coupling Agents: Silane coupling agents react with hydroxyl groups on the filler surface via water condensation of silanol-siloxane processes.
Titanate Coupling Agents: Titanate coupling agents, such as the compound , react with both hydroxyl groups and free protons on the inorganic interface, forming organic monomolecular layers that bond with polymers.
Uniqueness
The uniqueness of Titanate(3-), (P,P-dioctyl diphosphato(2-)-O’‘)bis(P,P-dioctyl diphosphato(2-)-O’‘,O’‘’')(2-propanolato)-, trihydrogen, compd. with bis(2-ethylhexyl) phosphonate (1:1) lies in its ability to enhance the dispersion of inorganic fillers in polymer systems more effectively than silane coupling agents. This results in improved mechanical properties, processability, and cost savings in the production of high-performance materials .
属性
CAS 编号 |
128439-96-3 |
|---|---|
分子式 |
C67H150O25P7Ti+ |
分子量 |
1620.595 |
IUPAC 名称 |
bis(2-ethylhexoxy)-oxophosphanium;[hydroxy(octoxy)phosphoryl] octyl hydrogen phosphate;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H36O7P2.C16H34O3P.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-21-24(17,18)23-25(19,20)22-16-14-12-10-8-6-4-2;1-5-9-11-15(7-3)13-18-20(17)19-14-16(8-4)12-10-6-2;1-3(2)4;/h3*3-16H2,1-2H3,(H,17,18)(H,19,20);15-16H,5-14H2,1-4H3;3-4H,1-2H3;/q;;;+1;; |
InChI 键 |
COBLHRRZACEOBW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCC.CCCCC(CC)CO[P+](=O)OCC(CC)CCCC.CC(C)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



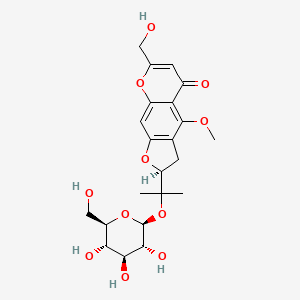
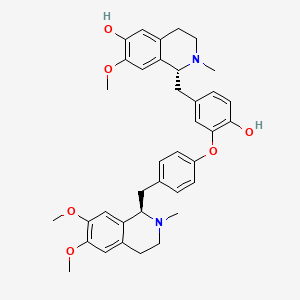
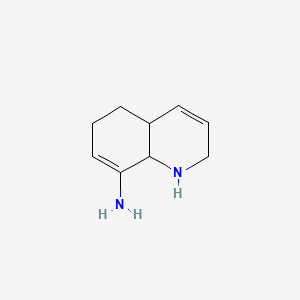

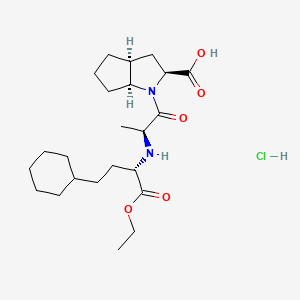
![[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate](/img/structure/B591350.png)
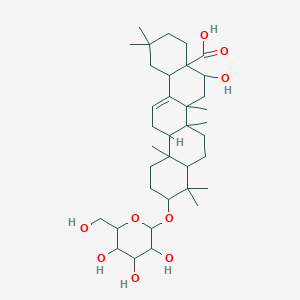
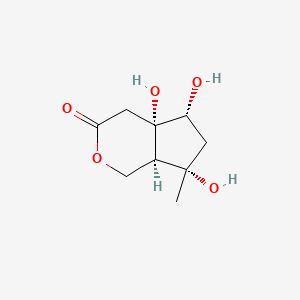
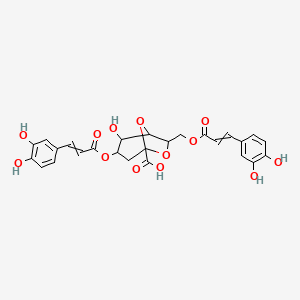
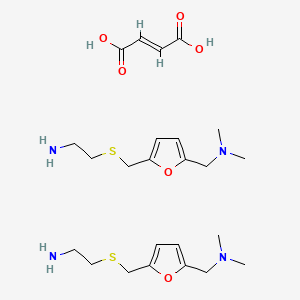
![methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B591355.png)
